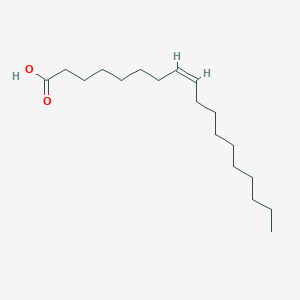

cis-8-Octadecenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-8-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIDQFICGBMAFQ-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415240 | |

| Record name | cis-8-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5684-71-9, 26764-26-1, 1329-02-8 | |

| Record name | cis-8-Octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5684-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-8-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Analytical Characterization in Biological Matrices

Detection in Naturally Derived Lipids and Oils

The presence of cis-8-Octadecenoic acid has been confirmed in both naturally occurring fats and industrially modified oils. Its detection is a key aspect of comprehensive fatty acid profiling in these products.

This compound is a component of the complex mixture of fatty acids found in milk fat. The distribution of double bonds in the cis-octadecenoic acids of milk fat ranges from positions 6 to 14, with the cis-9 isomer being the most prevalent scilit.com. The formation of various cis and trans isomers, including the cis-8 isomer, is also a known outcome of the industrial partial hydrogenation of vegetable oils (PHVO) nih.govfrontiersin.org. This process, designed to modify the physical properties of oils, creates a wide array of positional and geometric isomers of octadecenoic acid frontiersin.org. The characterization of these isomers in both milk fat and PHVO is crucial for understanding their nutritional implications nih.gov.

Advanced Chromatographic Techniques for Isomer Separation and Quantification

The chemical similarity among octadecenoic acid isomers presents a significant analytical challenge. Advanced chromatographic methods have been developed to achieve the high resolution required for their separation and accurate quantification.

Gas chromatography coupled with flame ionization detection (GC-FID) using highly polar ionic liquid (IL) capillary columns is an effective method for characterizing all cis- and trans-octadecenoic acid positional isomers nih.gov. The unique properties of IL stationary phases provide exceptional selectivity for separating geometric and positional fatty acid methyl ester (FAME) isomers nih.govnih.gov.

In one application, a highly polar ionic liquid capillary column (SLB-IL111) was used to analyze isomers in partially hydrogenated vegetable oil and milk fat nih.gov. The methodology often involves a preliminary separation of the cis- and trans-C18:1 fractions using a silver-ion cartridge nih.gov. Subsequent GC analysis allows for detailed separation. Research has shown that the resolution of all cis-C18:1 positional isomers can be successfully achieved at an optimal isothermal column temperature of 120 °C nih.gov. This approach is considered highly suitable for the comprehensive determination of cis- and trans-C18:1 positional isomers in various edible fats and oils nih.gov.

Table 1: GC-FID Conditions for Isomer Separation using an Ionic Liquid Column

| Parameter | Condition | Application | Source |

|---|---|---|---|

| Column Type | Highly Polar Ionic Liquid (e.g., SLB-IL111) | Separation of positional and geometric C18:1 isomers | nih.gov |

| Pre-analysis Step | Silver-ion cartridge separation of cis/trans fractions | Isolating isomer groups prior to GC analysis | nih.gov |

| Optimal Temperature (cis isomers) | 120 °C (Isothermal) | Successful resolution of all cis-C18:1 positional isomers | nih.gov |

| Optimal Temperature (trans isomers) | 120 °C to 160 °C | Separation of most trans isomers at 120 °C, with higher temperature needed for co-eluting pairs (e.g., trans-6/trans-7) | nih.gov |

Gas-liquid chromatography (GLC) provides a robust method for determining the total content of cis- and trans-octadecenoic fatty acids in various samples, including margarines, food mixtures, and biological specimens oup.comoup.com. This technique can be streamlined to provide a class separation, yielding composite peaks for the total trans and total cis isomers oup.comoup.com. Accurate quantification of total trans-18:1 isomers in milk fat can be achieved by direct quantification using GLC under optimal conditions nih.gov.

For the class separation of total cis and trans isomers, cyanosilicone capillary columns are highly effective oup.comoup.com. A single chromatographic run on a cyanosilicone column, for instance an SP-2380 in a 100-m fused-silica open-tubular column, can be completed in 20-25 minutes oup.comoup.com. Operating the GLC column at a specific isothermal temperature of 242°C provides sufficient resolution between a composite trans peak and a composite cis peak, enabling direct estimation of their total content oup.com. While many capillary columns can separate groups of cis isomers from trans isomers, highly polar cyanosilicone phases are particularly useful for resolving these complex mixtures sigmaaldrich.com.

The GLC method for total cis and trans content is often used as an adjunct to the standard process for general fatty acid profiling, which commonly employs Carbowax-20M capillary columns oup.comoup.com. A concurrent analysis of the general fatty acid profile using a Carbowax-20M column is recommended with every analysis for trans content oup.comoup.com. This dual-column approach serves as a check for internal consistency and for general quality control oup.comoup.com. Carbowax-type phases are favored for the analysis of fatty acids of animal origin as they provide satisfactory resolution of important polyunsaturated fatty acids and positional isomers aocs.orgnih.gov.

Table 2: Integrated GLC System for Fatty Acid Analysis

| Column Type | Primary Purpose | Integration Benefit | Source |

|---|---|---|---|

| Cyanosilicone (e.g., SP-2380) | Class separation of total cis- and trans-octadecenoic acids | Provides direct quantification of total isomer groups | oup.com |

| Carbowax-20M | General fatty acid profile analysis | Used for quality control and to ensure internal consistency of the total cis/trans analysis | oup.comoup.comaocs.org |

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) for Simultaneous Configurational and Positional Isomer Separation

Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful technique for the separation of unsaturated fatty acid isomers. The separation mechanism is based on the reversible interaction between the π-electrons of the double bonds in the fatty acid chain and silver ions immobilized on the stationary phase. aocs.orgmdpi.com The strength of this interaction is influenced by the number, configuration (cis/trans), and position of the double bonds, allowing for the effective separation of isomers that are often indistinguishable by other chromatographic methods. mdpi.comaocs.org

In the context of octadecenoic acid isomers, Ag-HPLC can distinguish between cis and trans configurations, as trans isomers interact less efficiently with the silver ions due to greater steric hindrance and therefore elute earlier than their cis counterparts. mdpi.com Furthermore, the position of the double bond along the acyl chain also affects retention time, enabling the separation of positional isomers. mdpi.com This technique has been successfully applied to separate complex mixtures of fatty acid methyl esters (FAMEs), including various octadecenoic acid isomers, from biological sources. nih.govnih.gov

Table 1: General Ag-HPLC Parameters for Fatty Acid Isomer Separation This table provides an illustrative example of typical conditions and is not from a single, specific study.

| Parameter | Description |

|---|---|

| Column | Silver ion-impregnated silica gel or ion-exchange columns (e.g., ChromSpher 5 Lipids) mdpi.com |

| Mobile Phase | Non-polar solvents such as hexane or isooctane with a polar modifier like acetonitrile or 2-propanol mdpi.comnih.gov |

| Elution | Isocratic or gradient elution to optimize the separation of different isomer groups mdpi.comaocs.org |

| Detection | UV detector (after derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) aocs.org |

Derivatization Strategies for Enhanced Detection (e.g., p-Methoxyphenacyl Esters)

To enhance the sensitivity of detection in HPLC, particularly with UV detectors, fatty acids are often converted into UV-absorbing derivatives. cerealsgrains.org The carboxyl group of a fatty acid does not possess a strong chromophore, making it difficult to detect at low concentrations. Derivatization with reagents that introduce a chromophoric tag overcomes this limitation.

One common strategy involves the esterification of the fatty acid with a phenacyl halide, such as p-bromophenacyl bromide or a similar reagent. cerealsgrains.org This process, often catalyzed by a crown ether, converts the fatty acid into its corresponding phenacyl ester, which exhibits strong UV absorbance. cerealsgrains.org While the provided outline specifically mentions p-methoxyphenacyl esters, the principle is analogous to other phenacyl derivatives. This derivatization allows for highly sensitive detection and quantification of fatty acids, including this compound, by HPLC-UV. colostate.eduaocs.org

The general reaction for this derivatization is as follows:

R-COOH (Fatty Acid) + Br-CH₂-CO-C₆H₄-OCH₃ (p-Methoxyphenacyl bromide) → R-COO-CH₂-CO-C₆H₄-OCH₃ (p-Methoxyphenacyl ester) + HBr

This strategy is particularly useful when coupling HPLC to detection methods other than mass spectrometry.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Pre-Fractionation of Fatty Acid Methyl Esters

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis and purification of fatty acids, typically as their methyl esters (FAMEs). nih.govresearchgate.net In RP-HPLC, separation is based on the hydrophobic interactions between the analytes and a non-polar stationary phase (e.g., C18). aocs.org The elution order is primarily determined by the chain length and the degree of unsaturation of the fatty acids. aocs.org

For FAMEs, retention time increases with increasing chain length and decreases with an increasing number of double bonds. aocs.org A double bond reduces the effective chain length by approximately two carbon units. aocs.org This characteristic makes RP-HPLC an excellent method for pre-fractionating complex FAME mixtures from biological samples into groups based on their chain length and number of double bonds before a more detailed isomeric analysis, for instance, by Ag-HPLC or GC-MS. nih.govnih.gov This two-dimensional approach, combining RP-HPLC and Ag-HPLC, can provide comprehensive profiling of fatty acid isomers in a sample. nih.gov

Supercritical Fluid Chromatography (SFC) in Silver Ion Mode

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for lipid analysis, offering high efficiency and reduced analysis times. nih.govtwistingmemoirs.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov For the separation of fatty acid isomers, SFC can be used in conjunction with a silver ion stationary phase, similar to Ag-HPLC. mdpi.com

In silver ion SFC, the separation principles are analogous to Ag-HPLC, relying on the interactions between the double bonds of the fatty acid isomers and the silver ions on the column. mdpi.com This approach combines the unique selectivity of silver ion chromatography for unsaturated isomers with the advantages of SFC, such as high speed and efficiency. nih.gov It has been shown to be effective in resolving positional and geometric isomers of fatty acids that are difficult to separate by other means. nih.gov

Mass Spectrometry-Based Lipidomics for Isomeric Profiling

Mass spectrometry (MS) is a cornerstone of modern lipidomics, providing high sensitivity and specificity for the identification and quantification of lipids. When coupled with chromatographic separation techniques, it allows for in-depth profiling of isomeric species.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical method for the targeted quantification of lipids and other metabolites in biological samples. nih.gov In a typical targeted workflow, a specific parent ion (precursor ion) corresponding to the analyte of interest, such as this compound, is selected in the first mass spectrometer. This ion is then fragmented through collision-induced dissociation, and specific fragment ions (product ions) are monitored in the second mass spectrometer. cmro.in This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides exceptional specificity and sensitivity, allowing for accurate quantification even in complex matrices. nih.gov

While LC-MS/MS is highly effective for quantification, the fragmentation of mono-unsaturated fatty acids like octadecenoic acid often does not yield product ions that are diagnostic of the double bond position. Therefore, chromatographic separation using techniques like RP-HPLC or Ag-HPLC prior to MS detection is crucial for the unambiguous identification and quantification of specific positional and geometric isomers like this compound. frontiersin.org

Spectroscopic Approaches for Structural Elucidation

The definitive confirmation of the chemical structure of a compound like this compound relies on a combination of spectroscopic methods. wiley.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Key spectroscopic methods for the structural elucidation of fatty acids include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for determining the precise structure of organic molecules. wiley.com For this compound, ¹H NMR can confirm the presence and integration of protons associated with the double bond, the aliphatic chain, and the carboxylic acid group. The coupling constants between the vinyl protons can definitively establish the cis (Z) geometry of the double bond. ¹³C NMR provides information on the number and type of carbon atoms, and the chemical shifts of the sp²-hybridized carbons can help confirm the position of the double bond. taylorandfrancis.com

Mass Spectrometry (MS) : High-resolution mass spectrometry provides the accurate mass of the molecule, which is used to determine its elemental composition. taylorandfrancis.com While standard electron ionization MS of FAMEs can be ambiguous regarding double bond location, specific derivatization techniques (e.g., forming picolinyl esters or dimethyloxazoline derivatives) can induce fragmentation patterns that are diagnostic of the double bond's position. colostate.edu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, characteristic absorption bands would confirm the presence of the carboxylic acid group (O-H and C=O stretching) and C-H bonds. The C=C stretching vibration and the =C-H bending vibration can provide evidence for the presence of the double bond and its cis configuration. routledge.com

By combining the data from these spectroscopic techniques, the complete and unambiguous structure of this compound, including the precise location and cis geometry of the double bond, can be elucidated. wiley.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the key functional groups present in fatty acids like this compound. The FTIR spectrum provides a molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds. While a spectrum for the cis-6 isomer, petroselinic acid, has been studied in detail, the spectrum of this compound is expected to exhibit nearly identical characteristic absorption bands due to the presence of the same functional groups nih.gov.

The primary features in the FTIR spectrum of a long-chain cis-monounsaturated fatty acid include:

A broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer.

Sharp peaks around 2923 cm⁻¹ and 2854 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups in the long alkyl chain researchgate.net.

A strong absorption peak at approximately 1710 cm⁻¹, indicative of the C=O stretching vibration of the carbonyl group in the carboxylic acid researchgate.net.

A peak around 1460 cm⁻¹ resulting from the scissoring vibration of the -CH₂ groups.

A moderate peak near 720 cm⁻¹ which can be attributed to the rocking vibration of the methylene groups.

The presence of the cis-double bond (C=C) is typically associated with a weak stretching vibration band around 1655 cm⁻¹ and a characteristic C-H bending vibration out of plane around 722 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300-2500 | O-H stretch | Carboxylic Acid |

| ~2923 | Asymmetric C-H stretch | -CH₂- |

| ~2854 | Symmetric C-H stretch | -CH₂- |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1655 | C=C stretch (cis) | Alkene |

| ~1460 | -CH₂- scissoring | Alkyl Chain |

| ~722 | =C-H bend | cis-Disubstituted Alkene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for the structural confirmation of fatty acid isomers. Both ¹H and ¹³C NMR are used to elucidate the precise structure of this compound.

In the ¹H NMR spectrum, distinct signals correspond to protons in different chemical environments nih.govmagritek.com:

Olefinic Protons : The two protons directly attached to the double bond carbons (at C8 and C9) typically appear as a multiplet in the region of 5.3-5.4 ppm.

Allylic Protons : The protons on the carbons adjacent to the double bond (at C7 and C10) resonate at approximately 2.0 ppm.

α-Methylene Protons : The -CH₂ group adjacent to the carboxyl group (at C2) shows a triplet at around 2.34 ppm.

Methylene Chain : The bulk of the protons in the saturated part of the alkyl chain (-CH₂-)n appear as a broad signal around 1.2-1.4 ppm.

Terminal Methyl Protons : The protons of the terminal methyl group (-CH₃) at C18 produce a triplet at approximately 0.88 ppm.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton ruc.dk:

Carboxyl Carbon : The carbon of the carboxylic acid group (C1) is the most deshielded, appearing around 180 ppm.

Olefinic Carbons : The two carbons of the double bond (C8 and C9) resonate in the region of 129-130 ppm.

Alkyl Chain Carbons : The various -CH₂- carbons of the chain appear between 22 and 34 ppm, with the terminal methyl carbon (C18) resonating at approximately 14 ppm.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | ~11-12 (broad s) | ~180 |

| C2 (-CH₂COOH) | ~2.34 (t) | ~34 |

| C3-C6 | ~1.6, ~1.3 (m) | ~24-29 |

| C7 (-CH₂-C=) | ~2.0 (m) | ~27 |

| C8 (=CH-) | ~5.35 (m) | ~129.8 |

| C9 (=CH-) | ~5.35 (m) | ~129.8 |

| C10 (-CH₂-C=) | ~2.0 (m) | ~27 |

| C11-C17 | ~1.3 (m) | ~22-32 |

| C18 (-CH₃) | ~0.88 (t) | ~14 |

(s = singlet, t = triplet, m = multiplet)

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, fatty acids like this compound have low volatility due to their polar carboxylic acid group. Therefore, a derivatization step is required to convert the fatty acid into a more volatile and thermally stable form prior to GC analysis researchgate.netgcms.cz.

Common derivatization methods include:

Esterification : The most common method involves converting the carboxylic acid to a methyl ester, creating a Fatty Acid Methyl Ester (FAME). This is typically achieved by reaction with methanol in the presence of an acid catalyst like HCl or BF₃.

Silylation : This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) . The resulting TMS esters are highly volatile and suitable for GC analysis .

Pentafluorobenzyl (PFB) Ester Formation : For enhanced sensitivity, especially with electron capture detection or negative-ion chemical ionization mass spectrometry, PFB esters can be prepared nih.gov.

Once derivatized, the sample is injected into the GC system, where isomers are separated on a capillary column. Highly polar ionic liquid capillary columns have been shown to be effective in characterizing and separating positional isomers of cis- and trans-octadecenoic acids caymanchem.comglpbio.com. The separated components then enter the mass spectrometer (MS), which provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of a fatty acid derivative typically shows a molecular ion peak (M⁺) and characteristic fragmentation patterns that aid in its identification researchgate.net. For example, FAMEs often show fragments corresponding to the loss of a methoxy group (-OCH₃) researchgate.net. This combination of retention time from the GC and the mass spectrum from the MS allows for the confident identification and quantification of this compound in a sample nih.govresearchgate.net.

Stereochemical Analysis of Octadecenoic Acid Derivatives

While this compound itself does not have a chiral center, its derivatives, particularly those formed through oxidation or enzymatic processes (e.g., hydroperoxides or hydroxides), can be chiral. Determining the absolute configuration of these derivatives is crucial for understanding their biological origins and functions.

The stereochemical analysis of octadecenoic acid derivatives often involves chromatographic techniques using chiral selectors csfarmacie.cz.

Chiral Phase High-Performance Liquid Chromatography (CP-HPLC) : This is a primary method for resolving enantiomers of hydroxy and hydroperoxy fatty acids nih.gov. Enantiomers are separated on a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification aocs.org. For instance, hydroperoxy-octadecenoic acids (HpOMEs) can be resolved by chiral phase-HPLC-MS, which allows for the separation and subsequent mass analysis of the enantiomers nih.gov.

Gas Chromatography of Diastereomeric Derivatives : An alternative approach involves derivatizing the chiral analyte with a chiral reagent to form diastereomers. Since diastereomers have different physical properties, they can be separated on standard, non-chiral GC columns researchgate.netgcms.cz. For example, the absolute configuration of hydroxyoctadecenoic acid (HOME) methyl esters can be determined by derivatization with a chiral agent like a (-)-menthoxycarbonyl group, followed by GC analysis of the resulting diastereomeric products nih.gov. This method allows for the determination of the specific stereochemistry (R or S configuration) at the chiral centers.

These advanced analytical methods are essential for the complete characterization of octadecenoic acid derivatives found in biological systems, providing insights into the stereospecificity of enzymatic and non-enzymatic oxidation pathways nih.gov.

Biosynthetic and Biotransformational Pathways of Octadecenoic Acids

Enzymatic Pathways in Prokaryotic and Eukaryotic Systems

The introduction of a double bond into the fatty acid acyl chain is a critical step that can occur through either oxygen-dependent or oxygen-independent mechanisms. nih.gov These two distinct routes ensure that organisms can produce necessary unsaturated fatty acids under various environmental conditions.

In all eukaryotes and some prokaryotes, the synthesis of unsaturated fatty acids occurs via an aerobic or oxygen-dependent pathway. wikipedia.org This process involves the direct desaturation of a full-length, saturated fatty acid by a class of enzymes known as desaturases. nih.govwikipedia.org These enzymes are highly specific, introducing a double bond at a precise position along the acyl chain. wikipedia.orgresearchgate.net For example, in the yeast Saccharomyces cerevisiae, the OLE1p Δ9-FA desaturase, an enzyme located in the endoplasmic reticulum, is responsible for creating monounsaturated fatty acids from saturated fatty acyl-CoA precursors. frontiersin.org

Many bacteria utilize an oxygen-independent (anaerobic) pathway to synthesize unsaturated fatty acids. nih.govwikipedia.org Unlike the aerobic pathway, this mechanism introduces the double bond during the fatty acid elongation cycle, rather than modifying a completed saturated fatty acid. nih.govwikipedia.org The process in Escherichia coli is a well-understood paradigm for this pathway. nih.govwikipedia.org

The key enzyme, FabA, is a β-hydroxydecanoyl-ACP dehydrase that acts specifically on a 10-carbon intermediate of the fatty acid synthesis cycle. wikipedia.org FabA catalyzes the dehydration of β-hydroxydecanoyl-ACP, which introduces a trans-2 double bond. wikipedia.org Subsequently, FabA can isomerize this trans-2 double bond into a cis-3 double bond. wikipedia.org This cis-3 decenoyl intermediate is then elongated by another enzyme, FabB, to produce the final C16 or C18 monounsaturated fatty acids. nih.govwikipedia.org

Variations of this pathway exist. For instance, the gastric pathogen Helicobacter pylori, which lacks FabA homologues, uses an enzyme called FabX. nih.gov FabX introduces a trans-2 double bond into a completed decanoyl-ACP intermediate, which it then isomerizes to cis-3-decenoyl-ACP, the precursor for unsaturated fatty acid synthesis. nih.gov

Microbial Biotransformations Involving Octadecenoic Acids

Microorganisms, particularly bacteria of the Pseudomonas genus, are capable of performing complex biotransformations on octadecenoic acids, converting them into valuable hydroxylated derivatives.

Several strains of Pseudomonas aeruginosa have been shown to convert oleic acid (cis-9-octadecenoic acid) into hydroxy fatty acids. nih.gov The primary products of this biotransformation are typically 10-hydroxy-8(E)-octadecenoic acid (HOD) and 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). nih.govresearchgate.net The enzymatic system responsible for this conversion in Pseudomonas sp. 42A2 has been identified as a cell-bound lipoxygenase located in the periplasmic space. nih.gov

The production of (E)-10-Hydroxy-8-Octadecenoic Acid (HOD) from oleic acid is a well-documented biotransformation catalyzed by Pseudomonas species. nih.govnih.gov This reaction involves not only the introduction of a hydroxyl group at carbon 10 but also a rearrangement of the double bond from the cis-9 position to the trans-8 position. researchgate.net HOD is considered a probable intermediate in the subsequent formation of 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). researchgate.net

Research has focused on optimizing the production of HOD. Studies using lyophilized, non-proliferating cells of Pseudomonas sp. 42A2 demonstrated that reaction conditions could be tailored to maximize HOD yield while minimizing the formation of the dihydroxy byproduct, DOD. psu.eduresearchgate.netthescipub.com An alkaline pH appears to disfavor the enzymatic activity that converts HOD into DOD, allowing for the accumulation of the desired monohydroxy product. psu.edu Optimal conditions for HOD production by P. aeruginosa strain NRRL B-14938 were identified as a temperature of 26°C and a pH of 7.0 over a 60-hour reaction time. nih.gov

Table 1: Optimized Conditions for (E)-10-Hydroxy-8-octadecenoic Acid (HOD) Production

| Parameter | Optimal Value/Condition | Pseudomonas Strain | Source |

|---|---|---|---|

| Temperature | 26 °C | NRRL B-14938 | nih.gov |

| 30 °C | 42A2 | psu.eduthescipub.com | |

| pH | 7.0 | NRRL B-14938 | nih.gov |

| 8.0 (Phosphate Buffer) | 42A2 | psu.eduthescipub.com | |

| Reaction Time | 60 hours | NRRL B-14938 | nih.gov |

| 42 hours | 42A2 | psu.eduthescipub.com | |

| Substrate Conc. | 10 mg/mL | 42A2 | psu.eduthescipub.com |

| Biocatalyst | Lyophilized cells (8 mg/mL) | 42A2 | psu.eduthescipub.com |

Pseudomonas aeruginosa is also capable of transforming other fatty acids. The PR3 strain of P. aeruginosa converts ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid) into a novel compound, 7,10,12-trihydroxy-8(E)-octadecenoic acid (TOD). dss.go.thgoogle.comusda.gov This bioconversion achieves a yield of approximately 35-56.7%. dss.go.thusda.govnih.gov The mechanism is believed to be analogous to the conversion of oleic acid to DOD, involving hydroxylation at the C-7 and C-10 positions and a simultaneous shift of the double bond. dss.go.th

A newly isolated variant, P. aeruginosa KNU-2B, has shown efficient production of TOD from ricinoleic acid, reaching a maximum conversion yield of 56.7% under optimized conditions of pH 8.0 and a 48-hour incubation at 27°C. nih.govkorea.ac.kr

Table 2: Microbial Biotransformation Products from Octadecenoic Acid Substrates

| Microorganism | Substrate | Product(s) | Source(s) |

|---|---|---|---|

| Pseudomonas aeruginosa (various strains) | Oleic Acid | (E)-10-Hydroxy-8-octadecenoic acid (HOD) | nih.govresearchgate.net |

| 7,10-Dihydroxy-8(E)-octadecenoic acid (DOD) | nih.govresearchgate.net | ||

| Pseudomonas sp. 42A2 | Oleic Acid | (E)-10-Hydroxy-8-octadecenoic acid (HOD) | nih.govpsu.edu |

| (E)-10-Hydroperoxy-8-octadecenoic acid | nih.gov | ||

| (E)-7,10-Dihydroxy-8-octadecenoic acid (DOD) | nih.govpsu.edu | ||

| Pseudomonas aeruginosa (PR3, KNU-2B) | Ricinoleic Acid | 7,10,12-Trihydroxy-8(E)-octadecenoic acid (TOD) | dss.go.thgoogle.comnih.govkorea.ac.kr |

Hydration Reactions by Lactic Acid Bacteria (Lactobacillus) on C18 Unsaturated Fatty Acids

Lactic acid bacteria, particularly species of the genus Lactobacillus, are known to catalyze the hydration of C18 unsaturated fatty acids. cnr.it This biotransformation has garnered increasing attention for its potential to produce valuable hydroxy fatty acids. cnr.it These bacteria can hydrate (B1144303) the double bond at the Δ9-10 position of various C18 unsaturated fatty acids, including oleic acid, linoleic acid, and linolenic acid. cnr.it

The hydration of C18 unsaturated fatty acids by Lactobacillus species leads to the formation of specific hydroxy-octadecenoic acid intermediates. For example, Lactobacillus plantarum can convert linoleic acid to 10-hydroxy-12(Z)-octadecenoic acid. nih.gov Different strains of Lactobacillus exhibit varying capabilities in terms of activity and stereoselectivity. cnr.it

Lactobacillus acidophilus NTV001, a bacterium isolated from the gut, converts linoleic acid primarily into 13-hydroxy-cis-9-octadecenoic acid. nih.govnih.gov It also produces 10-hydroxy-cis-12-octadecenoic acid from linoleic acid. nih.gov The hydration of oleic acid, linoleic acid, and linolenic acid by various Lactobacillus strains can yield (R)-10-hydroxystearic acid, (S)-(12Z)-10-hydroxy-octadecenoic acid, and (S)-(12Z,15Z)-10-hydroxy-octadecadienoic acid, respectively, often with high enantiomeric purity. cnr.it Furthermore, some lactobacilli can convert linoleic and linolenic acid into 10-hydroxy-12-octadecenoic acid, 13-hydroxy-9-octadecenoic acid, and 10,13-dihydroxystearic acid. bac-lac.gc.ca

Enzymatic Transformations of Related C18 Fatty Acids

A variety of enzymes play crucial roles in the metabolism and transformation of C18 fatty acids, leading to a diverse array of products.

Role of Fatty Acid Hydratases (e.g., CLA-HY, FA-HY1) in Hydroxy Fatty Acid Production

Fatty acid hydratases (FAHs) are key enzymes in the production of hydroxy fatty acids from unsaturated fatty acids. livescience.iomdpi.com In Lactobacillus plantarum, the enzyme linoleic acid hydratase (CLA-HY) catalyzes the hydration of the cis-9 double bond in C16 and C18 fatty acids to form the corresponding 10-hydroxy fatty acids. nih.gov

Another important hydratase, fatty acid hydratase 1 (FA-HY1) from Lactobacillus acidophilus NTV001, is responsible for the production of 13-hydroxy-cis-9-octadecenoic acid from linoleic acid. nih.govnih.govnih.gov FA-HY1 exhibits broad substrate specificity, capable of converting not only C18 polyunsaturated fatty acids (PUFAs) but also C20 and C22 PUFAs into their corresponding hydroxy fatty acids. nih.gov C18 PUFAs with a cis double bond at the Δ12 position are converted into the corresponding 13-hydroxy fatty acids by FA-HY1. nih.gov A related enzyme, FA-HY2, also found in L. acidophilus, is responsible for producing 10-hydroxy-cis-12-octadecenoic acid from linoleic acid. nih.govchemrxiv.org

| Enzyme | Source Organism | Substrate | Product |

| CLA-HY | Lactobacillus plantarum | Linoleic Acid | 10-hydroxy-cis-12-octadecenoic acid |

| FA-HY1 | Lactobacillus acidophilus | Linoleic Acid | 13-hydroxy-cis-9-octadecenoic acid |

| FA-HY2 | Lactobacillus acidophilus | Linoleic Acid | 10-hydroxy-cis-12-octadecenoic acid |

Dehydrogenase, Isomerase, and Enone Reductase Activities in Fatty Acid Saturation Metabolism

The saturation of polyunsaturated fatty acids in gut bacteria like Lactobacillus plantarum is a multi-step process involving several key enzymes. pnas.orgengconfintl.org This metabolic pathway can generate hydroxy fatty acids, oxo fatty acids, and conjugated fatty acids as intermediates. pnas.orgengconfintl.org

The enzymatic cascade for linoleic acid saturation in L. plantarum involves:

Hydration: Catalyzed by CLA-HY, which adds a water molecule to the double bond. pnas.org

Dehydrogenation: A dehydrogenase (CLA-DH) then oxidizes the newly formed hydroxyl group to a keto group, creating an oxo fatty acid. pnas.orgu-tokyo.ac.jp

Isomerization: An isomerase (CLA-DC) shifts the position of a double bond. pnas.orgu-tokyo.ac.jp

Reduction: Finally, an enone reductase (CLA-ER) saturates a carbon-carbon double bond in the enone intermediate. pnas.orgnih.gov

Specifically, CLA-ER saturates the C=C bond in 10-oxo-trans-11-octadecenoic acid to produce 10-oxo-octadecanoic acid. nih.gov The beta-oxidation of unsaturated fatty acids with odd-numbered double bonds can also proceed via a reductase-dependent pathway, which is crucial for the degradation of 3,5-dienoyl-CoA intermediates. nih.gov

Metabolic Processing and Biochemical Fate of Cis 8 Octadecenoic Acid

Differential Incorporation into Lipid Classes

Once absorbed, cis-8-octadecenoic acid is distributed among various lipid fractions in the plasma and lipoproteins, though its incorporation is not uniform and shows clear distinctions from the more common oleic acid.

Studies involving the administration of deuterium-labeled this compound to human subjects have shown that its initial absorption is comparable to that of oleic acid. oup.com Following absorption, it is integrated into plasma lipids and various lipoprotein classes. However, a notable discrimination against the uptake of the Δ8 isomers (both cis and trans) is observed in neutral lipid classes like cholesterol esters and in phospholipids (B1166683) when compared to oleic acid. oup.com

The distribution patterns for this compound within the lipid classes of individual lipoproteins (chylomicrons, VLDL, LDL, HDL) were found to be generally similar to that in the total plasma. This suggests that the differential incorporation and turnover of this compound relative to oleic acid are not significantly governed by the specific lipoprotein class but rather by the enzymatic machinery handling the lipid assembly. oup.com The data points towards a general discrimination against the Δ8 isomer in most lipid fractions except for triglycerides and the 1-acyl position of phosphatidylcholine. oup.com

The positioning of fatty acids on the glycerol (B35011) backbone of phospholipids is a critical determinant of their subsequent metabolic fate and function. This process is managed by acyltransferases, which exhibit specificity for different fatty acid isomers.

In the case of this compound, research reveals a distinct pattern of incorporation into phosphatidylcholine (PC), a major phospholipid. There is a notable preference for its incorporation at the sn-1 position. One human study demonstrated that the incorporation of this compound at the 1-acyl position of PC was 1.7 times higher than that of oleic acid. oup.com

Conversely, there is a marked discrimination against its inclusion at the sn-2 position. Compared to oleic acid, there was a 1.3-fold discrimination against this compound at the 2-acyl position of phosphatidylcholine. oup.com This contrasts sharply with its trans isomer, trans-8-octadecenoic acid, which faced an even greater 4.6-fold discrimination at this position. oup.com The preferential placement at the sn-1 position and relative exclusion from the sn-2 position is a key feature of its metabolism.

Table 1: Comparative Incorporation of Octadecenoic Acid Isomers into Human Plasma Phosphatidylcholine (PC) Relative incorporation compared to cis-9-octadecenoic acid (Oleic Acid).

| Isomer | Relative Incorporation at sn-1 Position | Relative Incorporation at sn-2 Position |

| This compound | 1.7 times higher | 1.3-fold discrimination against |

| trans-8-Octadecenoic Acid | 2.2 times higher | 4.6-fold discrimination against |

| Data sourced from Emken et al. (1989). oup.com |

Comparative Turnover and Oxidation Rates with Other Isomers

The differential incorporation of this compound into complex lipids suggests that it may be channeled towards different metabolic fates, such as oxidation for energy. The observed discrimination against its storage in major lipid pools like cholesterol esters and the sn-2 position of phospholipids implies that this compound may be more readily available for catabolic processes. oup.com

This has led researchers to suggest that both cis-8 and trans-8-octadecenoic acid isomers may be preferentially oxidized relative to oleic acid. oup.commedchemexpress.com By being less readily incorporated into storage or structural lipids, a greater proportion of the absorbed this compound is likely directed towards mitochondrial or peroxisomal β-oxidation pathways.

Subsequent Enzymatic Modifications of this compound in Biological Systems

Beyond its incorporation into lipids and oxidation, this compound interacts with other key enzymes in fatty acid metabolism, notably desaturases. These enzymes are responsible for introducing double bonds into fatty acid chains.

Furthermore, research on the desaturation of positional isomers of octadecenoic acid by rat liver microsomes found that the trans-8-isomer was not measurably desaturated. nih.gov This suggests that the corresponding cis-8 isomer is also likely a poor substrate for the Δ9 desaturase, which typically acts on saturated fatty acids and some monounsaturated isomers. nih.gov This resistance to further desaturation, combined with its preferential oxidation, further distinguishes its metabolic pathway from that of oleic acid.

Molecular and Cellular Biological Roles of Cis 8 Octadecenoic Acid

Contribution to Biological Membrane Structure and Fluidity

The incorporation of fatty acids into the phospholipid bilayer is a critical determinant of the physical properties of cellular membranes. The geometry of the fatty acyl chains, in particular, plays a fundamental role in membrane fluidity. Like other cis-unsaturated fatty acids, cis-8-octadecenoic acid possesses a rigid bend or "kink" in its hydrocarbon chain at the location of the double bond.

This structural kink disrupts the tight, ordered packing of adjacent acyl chains within the membrane. Saturated fatty acids, lacking such a bend, can align themselves in a highly ordered, quasi-crystalline state, which decreases membrane fluidity. In contrast, the bend introduced by the cis-8 double bond increases the average distance between fatty acid chains, reducing the van der Waals forces among them. This disruption of close packing leads to a more disordered and fluid membrane state. The ratio of saturated to monounsaturated fatty acids is a key parameter in regulating this fluidity, which is essential for the proper function of membrane-bound proteins and for cellular processes such as signaling and transport. nih.gov

Role as a Precursor or Substrate for Downstream Lipid Metabolites and Signaling Molecules

This compound (also designated as 18:1n-10) holds a specific position in the biosynthesis of fatty acids. It can be synthesized endogenously through the elongation of sapienic acid (cis-6-hexadecenoic acid, 16:1n-10). nih.gov Sapienic acid is first desaturated from palmitic acid (16:0) by the enzyme fatty acid desaturase 2 (FADS2), also known as Δ6-desaturase. nih.govnih.gov The subsequent elongation of sapienic acid adds two carbons to the chain, forming this compound. nih.gov

Once formed, this compound can serve as a substrate for further modification through desaturation and elongation, leading to the formation of longer-chain polyunsaturated fatty acids. Studies using rat liver microsomes have shown that cis-Δ8 isomers are substrates for the Δ5 desaturase enzyme. This metabolic processing can lead to the synthesis of dienoic and trienoic fatty acids, such as cis-8,11,14-eicosatrienoic acid (dihomo-γ-linolenic acid), although the specific pathways and efficiencies can vary. chemicalbook.com The metabolic fate is often competitive, as enzymes like Δ5 and Δ6 desaturases also process omega-3 and omega-6 fatty acids. nih.gov

Interactions with Cellular Receptors or Enzymes (without functional outcomes)

This compound has been documented to interact with specific cellular proteins, including receptors and enzymes involved in metabolic pathways.

In cultured human keratinocytes, this compound has been observed to interact with the N-methyl-D-aspartate (NMDA)-type glutamate (B1630785) receptor. This interaction is implicated in cellular responses within skin cells. The binding affinity of this compound for this receptor may differ from that of its positional isomer, oleic acid.

Furthermore, studies examining the metabolism of essential fatty acids have revealed that various positional isomers of octadecenoic acid can interact with desaturase enzymes. In cultured glioma cells, most cis positional monoene isomers, including by implication the cis-8 isomer, were found to interact with the Δ5 desaturation pathway that converts linoleic acid to arachidonic acid. cdnsciencepub.com This interaction suggests that this compound can occupy the active site of the Δ5 desaturase enzyme.

Comparative Studies on the Molecular Impact of this compound Versus Other Geometric and Positional Isomers on Cellular Components

The biological handling of fatty acids is highly specific to their isomeric structure. Research comparing this compound with its geometric (trans-8) and positional (cis-9) isomers reveals significant differences in their metabolic processing and incorporation into cellular lipids.

A human study using deuterium-labeled fatty acids provided detailed insights into these differences. The study compared the absorption, clearance, and incorporation of this compound (8c-18:1), trans-8-octadecenoic acid (8t-18:1), and cis-9-octadecenoic acid (oleic acid, 9c-18:1) into plasma lipids. While the initial intestinal absorption of all three isomers was similar, their subsequent metabolic fates diverged. researchgate.net

Discrimination was evident in their incorporation into different lipid classes. For instance, there was notable discrimination against the incorporation of both Δ-8 isomers (cis and trans) into cholesterol esters compared to oleic acid. researchgate.net In contrast, the incorporation of this compound into the 1-acyl position of phosphatidylcholine was 1.7 times higher than that of oleic acid. researchgate.net However, there was a 1.3-fold discrimination against its incorporation into the 2-acyl position of phosphatidylcholine compared to oleic acid. researchgate.net These findings suggest that acyltransferase enzymes, which are responsible for esterifying fatty acids to glycerol (B35011) backbones, can distinguish between subtle differences in the position and geometry of the double bond.

Interactive Data Table: Comparative Incorporation of Octadecenoic Acid Isomers in Human Plasma Lipids

The table below summarizes findings on how different isomers of octadecenoic acid are incorporated into key lipid molecules in human plasma, relative to the common isomer, oleic acid (cis-9-octadecenoic acid).

| Isomer Comparison | Lipid Fraction | Relative Incorporation/Clearance | Finding |

| trans-8-18:1 vs. cis-9-18:1 | Plasma Triglycerides | ~30% faster clearance | The trans-8 isomer is removed from plasma triglycerides more rapidly. researchgate.net |

| trans-8-18:1 vs. cis-9-18:1 | Cholesterol Esters | 8.4 times less incorporation | There is strong discrimination against the trans-8 isomer for esterification to cholesterol. researchgate.net |

| trans-8-18:1 vs. cis-9-18:1 | 1-acyl Phosphatidylcholine | 2.2 times higher incorporation | The trans-8 isomer is preferentially incorporated at the sn-1 position of this phospholipid. researchgate.net |

| cis-8-18:1 vs. cis-9-18:1 | 1-acyl Phosphatidylcholine | 1.7 times higher incorporation | The cis-8 isomer is also preferentially incorporated at the sn-1 position. researchgate.net |

| trans-8-18:1 vs. cis-9-18:1 | 2-acyl Phosphatidylcholine | 4.6-fold discrimination against | The trans-8 isomer is strongly excluded from the sn-2 position. researchgate.net |

| cis-8-18:1 vs. cis-9-18:1 | 2-acyl Phosphatidylcholine | 1.3-fold discrimination against | The cis-8 isomer is moderately excluded from the sn-2 position. researchgate.net |

Isomeric Considerations and Comparative Lipid Research on Octadecenoic Acids

Comparative Analysis of Metabolic Handling Between cis-8-, trans-8-, and cis-9-Octadecenoic Acid

The metabolic processing of fatty acids is highly dependent on their isomeric structure. This is particularly evident when comparing the mitochondrial beta-oxidation of cis-8-octadecenoic acid, trans-8-octadecenoic acid, and the more common cis-9-octadecenoic acid (oleic acid).

Research using isolated rat heart and liver mitochondria reveals significant differences in how these isomers are catabolized for energy. nih.gov Generally, cis isomers are oxidized more rapidly than their trans counterparts. For instance, cis-9-octadecenoic acid is catabolized at a significantly higher rate than trans-9-octadecenoic acid (elaidic acid) in both heart and liver mitochondria. nih.gov

However, this pattern does not hold for all positional isomers. The Δ8-octadecenoic acids represent a notable exception. In both heart and liver mitochondria, this compound and trans-8-octadecenoic acid are oxidized at remarkably similar rates. nih.gov This suggests that the enzymatic machinery of beta-oxidation, specifically the enzymes 3-hydroxyacyl-CoA epimerase and Δ3-cis-Δ2-trans-enoyl-CoA isomerase that handle non-standard double bond configurations, interact differently with the Δ8 position compared to the Δ9 position. nih.gov

Furthermore, the position of the double bond itself influences the rate of oxidation. Even-positioned cis isomers, such as this compound, are generally oxidized more slowly than adjacent odd-positioned cis isomers like cis-9-octadecenoic acid. nih.gov Conversely, liver mitochondria tend to oxidize even-positioned trans isomers more rapidly than adjacent odd-positioned trans isomers. nih.gov

While oxidation pathways differ, the initial uptake and activation of isomers can be similar. For example, the hepatic uptake of cis-9 and trans-9 isomers is comparable. nih.gov However, their subsequent channeling into different metabolic pathways—oxidation versus esterification into complex lipids like triglycerides and phospholipids (B1166683)—varies significantly. Trans isomers are typically oxidized more readily, making them an efficient energy source, whereas cis isomers are preferentially directed towards triglyceride synthesis and secretion as very-low-density lipoprotein (VLDL). nih.gov

| Isomer | Relative Beta-Oxidation Rate (Rat Liver Mitochondria) | Relative Beta-Oxidation Rate (Rat Heart Mitochondria) | Key Metabolic Feature |

|---|---|---|---|

| This compound | Slower than odd-positioned cis isomers | Slower than odd-positioned cis isomers | Oxidized at a rate similar to its trans-8 counterpart, an exception to the general rule. nih.gov |

| trans-8-Octadecenoic Acid | Oxidized at a rate similar to its cis-8 counterpart | Oxidized at a rate similar to its cis-8 counterpart | Represents an exception where cis/trans geometry has little effect on oxidation rate. nih.gov |

| cis-9-Octadecenoic Acid (Oleic Acid) | Significantly faster than its trans-9 counterpart | Significantly faster than its trans-9 counterpart | Preferentially channeled into esterification for triglyceride synthesis. nih.gov |

Methodological Advances for Distinguishing and Quantifying Isomeric Forms

The subtle structural differences among octadecenoic acid isomers present a significant analytical challenge. Distinguishing between positional (e.g., Δ8 vs. Δ9) and geometric (cis vs. trans) isomers requires sophisticated separation and identification techniques, as conventional methods are often insufficient.

Gas chromatography (GC) is a foundational technique for fatty acid analysis. The use of highly polar capillary columns, such as those coated with cyanopropyl polysiloxane (e.g., SP-2560 or CP-Sil 88), has greatly improved the separation of various isomers. researchgate.net By optimizing GC conditions, such as using specific temperature programs, it is possible to resolve many cis and trans isomers of octadecenoic acid. researchgate.net

For more complex mixtures, a pre-fractionation step is often employed. Silver-ion chromatography, in the form of silver-ion thin-layer chromatography (Ag-TLC) or silver-ion high-performance liquid chromatography (Ag-HPLC), is a powerful tool for this purpose. researchgate.net This technique separates fatty acids based on the degree of unsaturation and the geometry of the double bonds. The silver ions interact reversibly with the π-electrons of the double bonds, and this interaction is stronger with cis-bonds than with trans-bonds, allowing for their effective separation prior to GC analysis.

Mass spectrometry (MS), particularly when coupled with GC (GC-MS), is indispensable for structural elucidation. While standard electron impact MS of fatty acid methyl esters (FAMEs) can identify the molecule, it typically does not reveal the double bond's position. To overcome this, fatty acids can be converted into specific derivatives, such as picolinyl esters or dimethyloxazoline (DMOX) derivatives. The fragmentation patterns of these derivatives in the mass spectrometer provide diagnostic ions that allow for the unambiguous determination of double bond locations within the acyl chain.

More recent advancements include comprehensive two-dimensional gas chromatography (GCxGC) and the interfacing of Ag-HPLC with mass spectrometry, which provide enhanced resolution for highly complex isomeric mixtures. These advanced methods are crucial for accurately quantifying specific isomers in biological samples and processed fats.

Research on the Structural-Biochemical Activity Relationships of Octadecenoic Acid Isomers

The structural configuration of octadecenoic acid isomers directly influences their interaction with enzymes and cellular receptors, leading to distinct biochemical and physiological effects. The difference between a bent cis configuration and a linear trans configuration is a primary determinant of biological function. wikipedia.org

Studies comparing the metabolic effects of cis and trans isomers have shown profound differences. In isolated rat adipocytes, replacing a cis-octadecenoic acid (oleic acid) with its trans counterparts (elaidic or vaccenic acids) leads to increased rates of lipolysis (fat breakdown) and inhibited glucose utilization. nih.gov These catabolic effects are observed regardless of the double bond's position (Δ9 or Δ11), suggesting that the trans geometry itself promotes a shift away from energy storage. nih.gov

The position of the double bond is also critical. A well-studied example is the differential impact of cis-9-octadecenoic acid and trans-9-octadecenoic acid on cholesterol metabolism. In hamsters, the cis-9 isomer acts as a preferred substrate for cholesterol esterification. researchgate.net This leads to increased hepatic LDL receptor activity, suppressed production of LDL cholesterol, and a reduction in plasma LDL levels. researchgate.net In contrast, the trans-9 isomer is a poor substrate for this reaction and does not significantly alter LDL metabolism, behaving as a biologically neutral fatty acid in this context. researchgate.net

Emerging research on less common isomers like this compound is beginning to uncover specific biological roles. For instance, studies on human keratinocytes suggest that this compound may play a role in skin inflammation. It has been shown to modulate the expression of pro-inflammatory (interleukin-36γ) and anti-inflammatory (interleukin-37) cytokines, potentially contributing to facial skin redness. researchgate.net This activity highlights how even a shift of the double bond from the Δ9 to the Δ8 position can result in a distinct biological activity profile.

Future Directions in Cis 8 Octadecenoic Acid Research

Exploration of Undiscovered Biosynthetic Routes

The precise biosynthetic pathways leading to cis-8-Octadecenoic acid are not as well-defined as those for more common fatty acids like oleic acid. While it is known to be a positional isomer of oleic acid, the specific enzymes and mechanisms that introduce a double bond at the Δ8 position are an area of active investigation. Future research will likely focus on identifying and characterizing the specific desaturase enzymes responsible for its synthesis.

In plants, the formation of various 18-carbon fatty acids involves a well-known octadecanoid pathway, which generates signaling molecules like jasmonic acid from precursors such as α-linolenic acid. nih.govacs.org This pathway utilizes enzymes like lipoxygenases (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC). nih.govoup.com While this pathway is primarily associated with oxygenated derivatives, the exploration of analogous or novel enzymatic systems in a wider range of organisms, including bacteria and fungi, could reveal unique desaturases or isomerases that produce this compound.

Recent studies have highlighted the gut microbiome as a significant source of octadecanoid biosynthesis, employing enzymes such as hydratases. nih.govacs.org This opens up a new frontier for discovering microbial biosynthetic routes to various fatty acid isomers. It is plausible that specific gut microbes possess the enzymatic machinery to synthesize this compound from other C18 precursors. Investigating the genomes and metabolic products of diverse microbial species could lead to the discovery of these novel pathways.

Potential research avenues include comparative genomics to identify putative desaturase genes in organisms known to produce this compound, followed by heterologous expression and functional characterization of these enzymes. Furthermore, exploring alternative mechanisms beyond the typical desaturase-mediated reactions, such as head-to-head condensation of smaller fatty acid precursors as seen in the biosynthesis of other polyunsaturated hydrocarbons, could provide new insights. scispace.com

Advanced Lipidomics Approaches for Tracing Metabolic Pathways

Understanding the metabolic fate of this compound is crucial to unraveling its biological functions. Advanced lipidomics techniques are powerful tools for tracing the incorporation, transformation, and downstream signaling pathways of this specific isomer. frontiersin.org These approaches allow for a comprehensive analysis of the lipid network, moving beyond static measurements to a dynamic understanding of lipid metabolism. frontiersin.orguniversiteitleiden.nl

One key approach involves the use of stable isotope-labeled tracers. frontiersin.org For instance, deuterium-labeled this compound can be introduced into cell cultures or model organisms. nih.gov Subsequent analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) can track the labeled fatty acid as it is incorporated into complex lipids such as phospholipids (B1166683), triglycerides, and cholesterol esters. nih.gov This method can reveal preferences for incorporation into specific lipid classes and positions, as well as the rates of turnover and oxidation compared to other isomers. nih.gov

Another powerful technique is the use of "clickable" lipid analogs, such as alkyne-tagged fatty acids. frontiersin.org These tracers can be fed to cells and subsequently visualized or isolated using click chemistry, providing spatial information on their localization within cellular membranes and organelles. This approach is invaluable for monitoring protein-lipid interactions and lipid trafficking. frontiersin.org

Both targeted and untargeted lipidomics will play a significant role. universiteitleiden.nl Targeted approaches can quantify a predefined set of lipids known to be involved in specific pathways, while untargeted lipidomics provides a broader, discovery-based snapshot of the entire lipidome, potentially uncovering unexpected metabolites or pathway alterations in response to this compound. universiteitleiden.nlresearchgate.net

| Technique | Description | Application to this compound Research |

|---|---|---|

| Stable Isotope Tracing (e.g., Deuterium Labeling) | Incorporation of a stable isotope into the fatty acid molecule to trace its metabolic fate. | Quantifying incorporation into complex lipids, determining turnover rates, and comparing metabolic processing to other isomers. nih.gov |

| Alkyne Lipid Tracers (Click Chemistry) | Use of fatty acid analogs with an alkyne group for subsequent detection or isolation via a "click" reaction. | Visualizing subcellular localization, tracking lipid trafficking, and identifying interacting proteins. frontiersin.org |

| Targeted Lipidomics | Quantitative analysis of a specific, predefined list of lipid molecules. | Measuring changes in known signaling lipids and metabolic intermediates downstream of this compound. universiteitleiden.nl |

| Untargeted Lipidomics | Comprehensive profiling of all detectable lipids in a sample to discover novel biomarkers or metabolic pathways. | Identifying novel metabolites derived from this compound and uncovering previously unknown metabolic pathways. universiteitleiden.nl |

Characterization of Novel Enzymes Involved in its Transformation

Once incorporated into cellular lipids, this compound can be a substrate for various enzymes, leading to the formation of a range of bioactive metabolites. A key future direction is the identification and characterization of these novel enzymes. In mammals, 18-carbon fatty acids are known substrates for cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, which produce a variety of oxygenated derivatives known as octadecanoids. nih.govacs.org

Future research should investigate whether this compound is a substrate for these enzyme families and characterize the resulting products. It is likely that the unique position of the double bond at Δ8 will lead to the formation of novel hydroxy, epoxy, or keto derivatives with distinct biological activities compared to those derived from more common isomers like oleic or linoleic acid.

Beyond the known fatty acid metabolizing enzymes, there is potential for the discovery of entirely new enzymes that act on this compound. The study of microbial metabolism, for example, has revealed a vast diversity of enzymes with novel catalytic functions. researchgate.net Screening microbial libraries for the ability to transform this compound could lead to the discovery of enzymes with unique specificities, such as isomerases that can shift the double bond position or hydratases that add water across the double bond.

| Enzyme Family | Potential Transformation of this compound | Research Goal |

|---|---|---|

| Cyclooxygenases (COX) | Conversion to prostaglandin-like molecules. | Identify specific prostaglandin-like products and assess their inflammatory or signaling properties. |

| Lipoxygenases (LOX) | Formation of hydroperoxy and hydroxy derivatives. nih.gov | Characterize the specific positional isomers of hydroxy-octadecenoic acids (HODEs) produced and determine their biological roles. |

| Cytochrome P450 (CYP) Epoxygenases | Formation of epoxy fatty acids (EpOMEs). nih.gov | Synthesize and test the biological activity of 8,9-epoxyoctadecanoic acid and its corresponding diol. |

| Novel Microbial Enzymes | Isomerization, hydration, oxidation, or other unique modifications. researchgate.net | Discover and characterize new biocatalysts for fatty acid modification. |

Biotechnological Applications for Controlled Production or Derivatization of Specific Isomers

The limited availability of pure this compound from natural sources hinders research into its biological effects and potential applications. Biotechnological approaches offer a promising solution for the controlled production of this and other specific fatty acid isomers. Metabolic engineering of microbial systems, such as Escherichia coli or oleaginous yeasts, provides a platform for sustainable and high-purity production.

This can be achieved by introducing and optimizing the expression of specific fatty acid desaturases that can introduce a double bond at the Δ8 position of a saturated precursor like stearic acid. Identifying the genes for such enzymes from organisms that naturally produce this compound is a critical first step. Subsequent engineering of the host organism's metabolism to enhance the precursor supply and channel it towards the desired product can further increase yields.

Furthermore, biotechnology can be used for the controlled derivatization of this compound. By expressing specific enzymes, such as the aforementioned LOX, COX, or CYP enzymes, in a microbial host, it is possible to create "cellular factories" for the production of specific oxygenated derivatives. This approach, known as biotransformation, can generate novel bioactive compounds that are difficult to synthesize chemically. researchgate.net The use of whole-cell biocatalysts or purified enzymes can provide high stereo- and regioselectivity, which is crucial for producing biologically active molecules.

Future research in this area will focus on discovering novel enzymes for both the synthesis and derivatization of this compound and optimizing microbial hosts for efficient production. These advancements will not only provide the necessary quantities of this fatty acid for research but also open up possibilities for its use in various industrial applications.

Q & A

Q. Advanced Research Focus

- LC-MS/MS with collision-induced dissociation (CID) identifies fragmentation patterns unique to Δ8 versus hydroxylated metabolites (e.g., 8-hydroxyoctadecenoic acid) .

- FTIR spectroscopy detects epoxy or hydroxyl functional groups in derivatives .

- Chiral chromatography resolves enantiomers of enzymatically derived hydroxy fatty acids .

How should researchers formulate hypotheses when investigating this compound’s role in microbial metabolism?

Basic Research Focus

Hypotheses should integrate structural specificity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.